N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide
Description
Historical Evolution of Sulfonamides in Chemical Research
The development of sulfonamides represents one of the most transformative advancements in medicinal chemistry. Sulfonamides emerged as the first broadly effective antimicrobial agents, revolutionizing the treatment of bacterial infections in the early 20th century. The foundational discovery traces back to Gerhard Domagk’s work in 1932, where he identified prontosil, an azo dye containing a sulfonamide group, as a potent therapeutic against Streptococcus pyogenes infections. Prontosil’s efficacy was validated in vivo, notably saving Domagk’s daughter from a severe streptococcal infection, which underscored its clinical potential. Subsequent research revealed that the active moiety of prontosil was sulfanilamide, a simpler sulfonamide derivative that inhibited bacterial folate synthesis. This breakthrough catalyzed the synthesis of numerous sulfonamide analogs, such as sulfapyridine and sulfadiazine, which became critical in treating pneumonia, meningitis, and other life-threatening infections during the pre-antibiotic era.
By the 1940s, sulfonamides had established their role as cornerstone therapeutics, but their utility expanded beyond antimicrobial applications. Researchers began exploring structural modifications to enhance specificity, reduce toxicity, and target diverse biological pathways. The integration of heterocyclic moieties, such as pyrimidine or thiazole rings, marked a significant evolution in sulfonamide chemistry, enabling interactions with enzymes beyond bacterial dihydropteroate synthase. This period also saw the advent of combination therapies, such as trimethoprim-sulfamethoxazole, which synergistically targeted sequential steps in folate metabolism. The historical trajectory of sulfonamides illustrates their adaptability as a scaffold for addressing emerging medical challenges, setting the stage for modern derivatives like N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide.
Significance of Morpholine-Containing Sulfonamides
Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, has emerged as a privileged structure in drug design due to its favorable physicochemical and pharmacokinetic properties. Its incorporation into sulfonamides enhances solubility, metabolic stability, and target affinity by modulating electronic and steric interactions. Morpholine’s electron-deficient oxygen atom acts as a hydrogen bond acceptor, facilitating interactions with enzymatic active sites, while its saturated ring system contributes to conformational rigidity, improving selectivity. These attributes have made morpholine-containing sulfonamides versatile candidates for targeting viral proteases, kinases, and GPCRs.
For instance, in antiviral research, morpholine-substituted sulfonamides have demonstrated inhibitory activity against paramyxoviruses and filoviruses by disrupting viral entry or replication. A notable example is compound 17 , a morpholine-sulfonamide hybrid that exhibited threefold greater potency against avian paramyxovirus (APMV-1) than ribavirin, a standard antiviral agent. Similarly, camphor-derived sulfonamides bearing morpholine fragments showed efficacy against Ebola virus glycoproteins, highlighting the scaffold’s adaptability to diverse therapeutic targets. The synergy between sulfonamide’s sulfonamide group and morpholine’s heterocyclic properties enables precise tuning of drug-receptor interactions, making these hybrids pivotal in modern medicinal chemistry.
Scientific Positioning of N-[2-(Morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide in Current Literature
N-[2-(Morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide exemplifies the convergence of sulfonamide and morpholine pharmacophores in contemporary drug discovery. While direct studies on this specific compound are limited, structurally analogous derivatives have been extensively investigated. For example, N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}ethane-1-sulfonamide (PubChem CID: 25890096) shares critical features with the target compound, including the morpholinyl-oxoethyl side chain and sulfonamide core. Such analogs are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amine-containing intermediates, followed by functionalization with morpholine rings.
In antiviral contexts, similar compounds have been engineered to inhibit viral fusion proteins or polymerases. For instance, sulfonamides bearing morpholine and piperazine substituents demonstrated nanomolar activity against coxsackievirus B3 by blocking viral capsid assembly. The morpholine moiety in these compounds enhances membrane permeability, enabling intracellular accumulation and sustained antiviral effects. Additionally, the sulfonamide group’s ability to coordinate metal ions or polar residues in enzyme active sites further augments inhibitory potency. These findings position N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide as a candidate for repurposing in emerging antiviral or antibacterial pipelines, leveraging its dual pharmacophoric elements.
Research Objectives and Academic Scope
The primary objective of studying N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide is to elucidate its mechanism of action, optimize its structure-activity relationships (SAR), and expand its therapeutic applicability. Key research avenues include:
- Mechanistic Studies : Investigating interactions between the compound’s sulfonamide group and biological targets, such as viral polymerases or bacterial enzymes, using X-ray crystallography or molecular docking simulations.
- SAR Optimization : Systematically modifying the morpholine ring’s substituents or the sulfonamide’s alkyl chain to enhance potency and reduce off-target effects.
- Therapeutic Repurposing : Evaluating efficacy against neglected tropical diseases or multidrug-resistant pathogens, guided by the scaffold’s proven versatility.
The academic scope encompasses interdisciplinary collaboration among synthetic chemists, pharmacologists, and structural biologists to accelerate the translation of morpholine-sulfonamide hybrids into clinical candidates. By bridging historical insights with cutting-edge methodologies, this research aims to redefine the role of sulfonamides in 21st-century medicine.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-2-15(12,13)9-7-8(11)10-3-5-14-6-4-10/h2,9H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJFBWCWDHMNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide typically involves the reaction of morpholine with ethene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethene-1-sulfonamide Derivatives
Key Observations:
Substituent Diversity: The target compound features a morpholin-4-yl group, which enhances water solubility compared to aryl-substituted analogs (e.g., 4-chlorophenyl or 4-bromophenyl in ). Halogenated aryl groups (e.g., 4-chlorophenyl in ) increase lipophilicity, which may enhance membrane permeability but reduce solubility. The 4-bromophenyl variant in further elevates molecular weight and steric bulk.
Salt Forms and Solubility :
- The hydrochloride salt in improves aqueous solubility compared to free bases, a critical factor in formulation and absorption.
Complex Morpholine Derivatives: The patent compound in integrates morpholine within a larger, spirocyclic framework with trifluoromethyl groups.
Hypothesized Property and Activity Differences
- Solubility : The target compound’s morpholine and ketone groups likely confer higher solubility than halogenated aryl analogs (e.g., ), though lower than the hydrochloride salt in .
- Target Engagement : The sulfonamide group in all compounds may facilitate binding to enzymes or receptors. However, the morpholin-4-yl substituent in the target compound could direct interactions with polar active sites (e.g., kinases), whereas halogenated aryl groups may favor hydrophobic pockets.
Research and Application Context
- Building Block Utility : The Enamine Ltd. compounds () are marketed as chemical building blocks, indicating their use in combinatorial chemistry or medicinal chemistry campaigns. Their structural diversity supports SAR studies for optimizing solubility, potency, or selectivity.
- Patent Implications : The complex morpholine-containing compound in highlights the therapeutic relevance of this scaffold in advanced drug candidates, particularly for oncology or inflammation.
Biological Activity
N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide is a compound that has gained attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring, an oxoethyl group, and an ethene sulfonamide moiety. These structural components contribute to its unique chemical properties and biological activities. The compound's molecular formula is C₈H₁₃N₂O₃S, and it has been characterized for its solubility and reactivity in various biological systems.
Synthesis Methods
The synthesis of this compound typically involves the reaction of morpholine with ethene sulfonyl chloride. The general synthetic route can be outlined as follows:
- Reagents : Morpholine, ethene sulfonyl chloride, triethylamine (as a base).
- Reaction Conditions : The reaction is conducted under controlled conditions to ensure optimal yield.
- Purification : The product is purified using recrystallization or chromatography techniques.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Sulfonamides generally inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Studies have indicated that this compound may enhance efficacy against specific bacterial strains, making it a candidate for therapeutic applications in treating infections .
Anticancer Properties
Research has explored the anticancer potential of this compound. Its mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in tumor growth and proliferation. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways .
The biological activity of this compound is believed to stem from its ability to bind to active sites on enzymes or receptors, thereby blocking substrate access and preventing catalytic reactions. This interaction can modulate various signal transduction pathways within cells, leading to altered cellular functions that may inhibit tumor growth or bacterial proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The compound induced apoptosis as evidenced by PARP cleavage assays.
Cell Line IC50 (µM) DLD-1 (Colorectal) 0.27 MCF7 (Breast) 0.35
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(morpholin-4-yl)-2-oxoethyl]ethene-1-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step sequence, including nucleophilic substitution and sulfonamide bond formation. For example:
- Step 1 : Reacting morpholine with a keto-ester derivative (e.g., ethyl 2-chloroacetate) under basic conditions (e.g., NaHCO₃) to form the morpholin-4-yl-2-oxoethyl intermediate .
- Step 2 : Sulfonamide coupling using ethene-1-sulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .
- Optimization : Temperature (0–25°C), solvent polarity, and stoichiometric ratios are critical. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) identify key functional groups. For example, the morpholine ring protons appear as a multiplet at δ 3.5–3.7 ppm, while the sulfonamide group shows deshielded peaks near δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 289) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable via gradient elution (e.g., MeOH/CH₂Cl₂) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethyl acetate/hexane mixtures for high-yield crystallization .
- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) as the mobile phase resolves sulfonamide derivatives from unreacted intermediates .
Advanced Research Questions
Q. How do reaction mechanisms differ when substituting ethene-1-sulfonamide with other sulfonyl chlorides?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates using tosyl chloride or benzene sulfonyl chloride. Ethene-1-sulfonyl chloride reacts faster due to reduced steric hindrance .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) and trapping intermediates with TEMPO confirm radical-free pathways .
Q. What computational tools can predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes like carbonic anhydrase (target for sulfonamide drugs) .
Q. How can structural modifications enhance the compound’s stability or bioactivity?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the ethene moiety to improve metabolic stability .
- SAR Studies : Replace morpholine with piperazine and compare IC₅₀ values in enzyme inhibition assays .
Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause peak splitting .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Q. How does the compound interact with biological membranes or protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized receptors (e.g., GPCRs) .
- Fluorescence Quenching Assays : Monitor conformational changes in proteins (e.g., BSA) upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
